molecular formula C7H4ClN3 B3336330 8-Chloropyrido[2,3-d]pyridazine CAS No. 23590-59-2

8-Chloropyrido[2,3-d]pyridazine

Cat. No.: B3336330
CAS No.: 23590-59-2
M. Wt: 165.58 g/mol
InChI Key: KIEMDHJPRIFLDJ-UHFFFAOYSA-N
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Description

8-Chloropyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyridazine ring, with a chlorine atom attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chloropyrido[2,3-d]pyridazine can be synthesized through several methods. One common approach involves the dehydrazination of chlorohydrazino-pyrido[2,3-d]pyridazines. This method typically involves the cyclization of hydrazino derivatives with formic acid, leading to the formation of the desired chloropyrido[2,3-d]pyridazine .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloropyrido[2,3-d]pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of a chlorine atom at the 8th position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

8-chloropyrido[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-6-5(4-10-11-7)2-1-3-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEMDHJPRIFLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC(=C2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178238
Record name 8-Chloropyrido(2,3-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23590-59-2
Record name 8-Chloropyrido(2,3-d)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloropyrido(2,3-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-CHLOROPYRIDO(2,3-D)PYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2WSY99DLL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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